molecular formula C16H20ClNO3 B2679835 2-(2-Chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone CAS No. 1396811-42-9

2-(2-Chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone

Cat. No. B2679835
CAS RN: 1396811-42-9
M. Wt: 309.79
InChI Key: STADJDLACYADBJ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone, also known as Xorknob, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Spirocyclic Compound Synthesis

A study by Gurry, McArdle, and Aldabbagh (2015) outlines a new synthesis approach for spirocyclic oxetanes, converting them into o-cycloalkylaminoacetanilides for oxidative cyclizations. This process successfully generated ring-fused benzimidazole, showcasing the compound's utility in creating complex molecular architectures for potential pharmaceutical applications (Gurry, McArdle, & Aldabbagh, 2015).

Enantioselective Synthesis

Miao, Liu, He, and Wang (2019) demonstrated the biotransformation capabilities of a new Acinetobacter sp. isolate for the highly enantioselective synthesis of chiral intermediates crucial for antifungal agent Miconazole production. This work highlights the compound's relevance in biotechnological applications, providing a sustainable method for producing chiral intermediates with high stereoselectivity (Miao, Liu, He, & Wang, 2019).

Antimicrobial Research

The synthesis and antimicrobial evaluation of various derivatives have been a significant area of research. For instance, Fuloria et al. (2009) synthesized a series of oxadiazoles derived from phenylpropionohydrazides, including compounds with a chlorophenyl moiety. These compounds were evaluated for their antibacterial and antifungal activities, demonstrating the chemical framework's potential in developing new antimicrobial agents (Fuloria, Singh, Shaharyar, & Ali, 2009).

Organic Synthesis and Chemical Reactions

Research by Zheng, Cui, and Rao (2014) focused on the crystal structure analysis of a derivative, providing detailed insights into its molecular configuration and potential for further chemical modifications. This study is pivotal for understanding the compound's chemical behavior and its applications in synthesizing novel organic molecules (Zheng, Cui, & Rao, 2014).

properties

IUPAC Name

2-(2-chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO3/c1-15(2)20-10-16(11-21-15)8-18(9-16)14(19)7-12-5-3-4-6-13(12)17/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STADJDLACYADBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)CC3=CC=CC=C3Cl)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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